molecular formula C19H23N3O4S2 B2692050 N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899734-85-1

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No. B2692050
CAS RN: 899734-85-1
M. Wt: 421.53
InChI Key: JZISVYPOMYFWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, also known as AMTB, is a compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Antimalarial and Antiviral Applications

Research into sulfonamide derivatives, including those with thiazole and benzamide components, has shown promising antimalarial and antiviral activities. For instance, some sulfonamides exhibited excellent antimalarial activity with low cytotoxicity, highlighting their potential as therapeutic agents against malaria and possibly COVID-19, due to their interactions with proteins involved in the viral lifecycle (Fahim & Ismael, 2021). Additionally, novel benzamide-based compounds have been found to show significant anti-influenza virus activity, suggesting their utility in combating viral infections such as the avian influenza virus (Hebishy, Salama, & Elgemeie, 2020).

Supramolecular Chemistry and Gelation

Investigations into N-(thiazol-2-yl)benzamide derivatives have explored their role as supramolecular gelators. These studies aim to understand how methyl functionality and S⋯O interactions influence gelation behavior, with implications for the design of new materials and nanotechnology applications (Yadav & Ballabh, 2020).

Antitumor Activities

The synthesis and biological evaluation of novel compounds, including those related to thiazole and benzamide, have shown significant promise in antitumor activities. For example, certain synthesized compounds demonstrated potent cytotoxic activity against various cancer cell lines, underscoring the potential of these molecules in cancer therapy (Tomorowicz et al., 2020).

Chemical Reactivity and Synthesis

Research on the chemical reactivity of isothiazolone biocides, which share structural similarities with the compound of interest, has provided insights into their interactions with thiols and their potential for developing new biocidal agents (Collier et al., 1990). Additionally, novel synthetic routes to benzamide-based compounds have been developed, offering new methodologies for the synthesis of pharmacologically active molecules (Patel & Patel, 2015).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-12-17(13(2)23)27-19(20-12)21-18(24)14-8-10-16(11-9-14)28(25,26)22(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISVYPOMYFWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.